molecular formula C18H28N2O2 B4698053 N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide

N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide

Cat. No. B4698053
M. Wt: 304.4 g/mol
InChI Key: NHUWFCCIXDCQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs called CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is found in the central nervous system. The CB1 receptor is responsible for mediating the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. A-836,339 has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including obesity, addiction, and pain.

Mechanism of Action

N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide is a potent and selective antagonist of the CB1 receptor, which is found in the central nervous system. The CB1 receptor is responsible for mediating the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide binds to the CB1 receptor with high affinity, preventing the binding of THC and other cannabinoids. This results in a reduction in the activity of the CB1 receptor, which is thought to be responsible for the therapeutic effects of N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may be a useful tool in the development of anti-obesity drugs. N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the development of drugs for the treatment of drug addiction. Additionally, N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be a useful tool in the development of drugs for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor blockade without the confounding effects of other receptors. Additionally, N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has been shown to be well-tolerated in animal studies, suggesting that it may be a safe tool for use in lab experiments.
One limitation of using N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide in lab experiments is its limited availability. N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide is a relatively new compound, and its synthesis is complex and time-consuming. This may limit its use in certain types of experiments. Additionally, N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet well-established.

Future Directions

There are several potential future directions for research on N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide. One area of research could be the development of more potent and selective CB1 receptor antagonists. Another area of research could be the study of the long-term effects of CB1 receptor blockade in animal models and humans. Additionally, N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide could be studied in combination with other drugs to determine whether it has synergistic effects. Finally, N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide could be studied in clinical trials to determine its safety and efficacy in humans for the treatment of obesity, addiction, and pain.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including obesity, addiction, and pain. It has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may be a useful tool in the development of anti-obesity drugs. N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the development of drugs for the treatment of drug addiction. Additionally, N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be a useful tool in the development of drugs for the treatment of pain.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-20-10-8-16(9-11-20)19-18(21)15-6-5-7-17(12-15)22-13-14(2)3/h5-7,12,14,16H,4,8-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUWFCCIXDCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-4-piperidinyl)-3-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.